

# 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

## physical and chemical properties

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### Compound of Interest

Compound Name: 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

Cat. No.: B1332836

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## An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is a substituted benzonitrile compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a bromine atom, an ethoxy group, a hydroxyl group, and a nitrile group on a benzene ring, imparts a unique combination of properties that make it an interesting candidate for further investigation. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**, compiled from available data.

### Chemical and Physical Properties

A summary of the key physical and chemical properties of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is presented below. While some experimental data is available, several properties are yet to be definitively determined.

Table 1: Physical and Chemical Properties of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**

Property	Value	Source
CAS Number	330462-57-2	[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO <sub>2</sub>	[1]
Molecular Weight	242.07 g/mol	[1]
Boiling Point	295.7 °C at 760 mmHg	MSDS
Flash Point	132.6 °C	MSDS
Density	1.62 g/cm <sup>3</sup>	MSDS
Melting Point	Not available	
Solubility	No specific data available. The hydroxyl group suggests potential solubility in polar solvents.	
pKa	No specific data available.	

## Spectral Data

Detailed spectral analysis is crucial for the structural elucidation and purity assessment of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**. While specific spectra are not widely published, chemical databases indicate the availability of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[2] Predicted mass spectrometry data is also available.[3]

Researchers are advised to consult specialized databases such as ChemicalBook for detailed spectral information.

## Reactivity and Chemical Behavior

The reactivity of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is influenced by its various functional groups:

- **Nitrile Group (-CN):** This electron-withdrawing group can participate in various chemical transformations, including hydrolysis to a carboxylic acid or reduction to an amine.

- **Phenolic Hydroxyl Group (-OH):** The acidic proton of the hydroxyl group can be deprotonated, and the oxygen atom can undergo alkylation or acylation reactions.
- **Aromatic Ring:** The benzene ring can undergo electrophilic aromatic substitution reactions, with the directing effects of the existing substituents influencing the position of new substituents. The presence of the bromine atom also allows for participation in cross-coupling reactions.

## Experimental Protocols

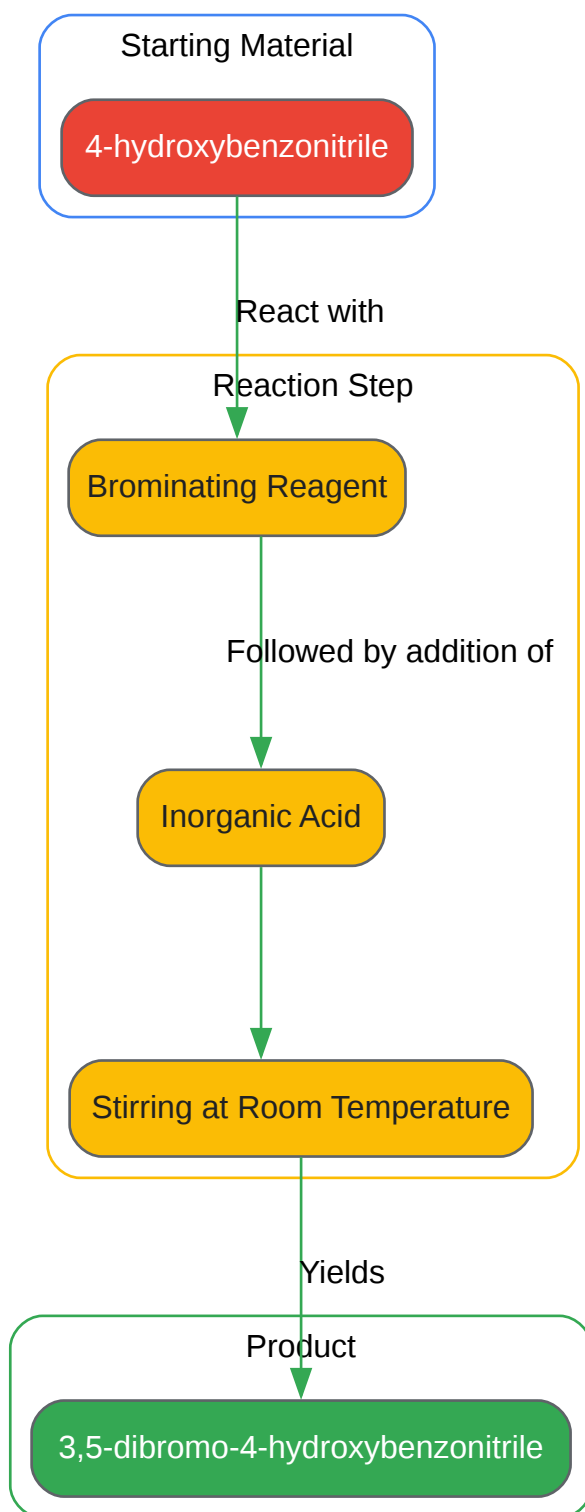
### Synthesis of Substituted Benzonitriles

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is not readily available in the searched literature, a general approach can be inferred from the synthesis of related compounds. One common method for the preparation of substituted brominated hydroxybenzonitriles involves the bromination of a corresponding hydroxybenzonitrile precursor.

A potential synthetic pathway could start from 4-hydroxy-3-ethoxybenzonitrile. The bromination of this precursor would introduce a bromine atom onto the aromatic ring. The regioselectivity of the bromination would be directed by the existing hydroxyl and ethoxy groups.

General Workflow for the Synthesis of a Related Compound (3,5-dibromo-4-hydroxybenzonitrile):

The following diagram illustrates a generalized workflow for the synthesis of a structurally related compound, which could be adapted for the target molecule.



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Caption: Generalized synthetic workflow for a related brominated hydroxybenzonitrile.

## Biological Activity

There is currently no specific experimental data available in the public domain regarding the biological activity of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**. However, the structural motifs present in the molecule are found in compounds with a range of biological activities.

Substituted benzonitriles are known to exhibit various pharmacological properties, and the presence of a halogen and an alkoxy group can significantly influence a molecule's biological profile.

Further research, including in vitro and in vivo assays, is required to determine the biological activity of this compound.

## Safety and Handling

**3-Bromo-5-ethoxy-4-hydroxybenzonitrile** should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[4] It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[4] Standard laboratory safety protocols should be followed when working with this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is a chemical compound with a range of interesting physical and chemical properties. While some fundamental data has been compiled, significant gaps remain in the understanding of its melting point, solubility, pKa, and biological activity. This technical guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas for future investigation. The potential for this molecule in various scientific fields warrants further experimental exploration of its synthesis, characterization, and biological evaluation.

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